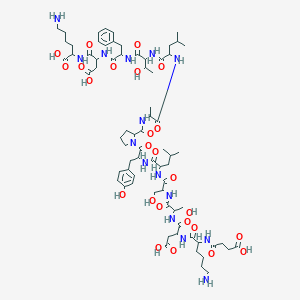
11-Aminoundecyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Triethoxysilyl)-1-undecanamine is an organosilicon compound known for its versatile applications in various fields such as surface treatment, silicone rubber pre-crosslinking, and the preparation of functional materials. It is a colorless to light yellow liquid that is soluble in organic solvents like alcohol and ether .
Preparation Methods
11-(Triethoxysilyl)-1-undecanamine is typically synthesized through a silylation reaction. The process involves reacting a silyl compound with ethanol to produce the desired compound . Industrial production methods often involve the use of self-assembled monolayers (SAMs) to stabilize and control the attachment of cells on surfaces, which is crucial for biomedical devices and sensors .
Chemical Reactions Analysis
11-(Triethoxysilyl)-1-undecanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-(Triethoxysilyl)-1-undecanamine has a wide range of scientific research applications. It is used in the preparation of superhydrophilic multifunctional antifogging coatings, which exhibit excellent antifogging, self-cleaning, and antifouling properties . Additionally, it is employed in the synthesis of mesoporous silica using the sol-gel approach, which has applications in catalysis, biomedicine, wastewater treatment, and CO2 capture . The compound is also used in the development of nanolubricant additives with high thermal stability and superhydrophobic properties .
Mechanism of Action
The mechanism of action of 11-(Triethoxysilyl)-1-undecanamine involves its ability to form stable self-assembled monolayers on surfaces, which enhances the adhesion and durability of coatings, inks, and adhesives. The molecular targets and pathways involved include the interaction with surface hydroxyl groups, leading to the formation of strong covalent bonds .
Comparison with Similar Compounds
11-(Triethoxysilyl)-1-undecanamine can be compared with other similar compounds such as 3-(triethoxysilyl)propyl isocyanate and ethyl 11-(triethoxysilyl)undecanoate. These compounds share similar functional groups and applications but differ in their specific properties and uses. For example, 3-(triethoxysilyl)propyl isocyanate is used in the preparation of self-assembled monolayers on chip surfaces , while ethyl 11-(triethoxysilyl)undecanoate is used as a nanolubricant additive .
Properties
IUPAC Name |
11-triethoxysilylundecan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H39NO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWZCJFZJCOBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCN)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596730 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116821-45-5 |
Source


|
| Record name | 11-(Triethoxysilyl)undecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)







![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)

![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
